![molecular formula C23H23N3O4S B3918760 N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918760.png)
N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide
Overview
Description
N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide, also known as PEPHC, is a novel compound that has gained popularity in the field of scientific research due to its potential therapeutic applications. PEPHC is a complex molecule that is synthesized through a multi-step process, and its unique chemical structure allows it to interact with various biological systems in the body.
Mechanism of Action
N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide also interacts with various signaling pathways in the body, leading to the induction of apoptosis in cancer cells. Additionally, N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has been found to modulate the expression of certain genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, leading to the induction of apoptosis. N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has also been found to have anti-inflammatory properties, which may be due to its ability to modulate the expression of certain genes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide is its potential therapeutic applications in various fields of scientific research. However, there are also limitations to its use in lab experiments. N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide is a complex molecule that requires a multi-step synthesis process, which may limit its availability for research purposes. Additionally, the mechanism of action of N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide. One potential direction is to further investigate its potential therapeutic applications in the field of cancer research. Another direction is to explore its potential use in the treatment of other diseases such as inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide and its potential interactions with other biological systems in the body.
Conclusion:
In conclusion, N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide is a novel compound that has gained popularity in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has been shown to have potential therapeutic applications in various fields of scientific research. In the field of cancer research, N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-18(20-8-4-2-5-9-20)25-23(27)17-30-21-14-12-19(13-15-21)16-24-26-31(28,29)22-10-6-3-7-11-22/h2-16,18,26H,17H2,1H3,(H,25,27)/b24-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBQFABSWOIAS-LFVJCYFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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